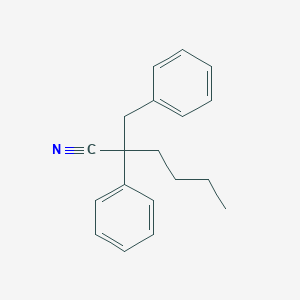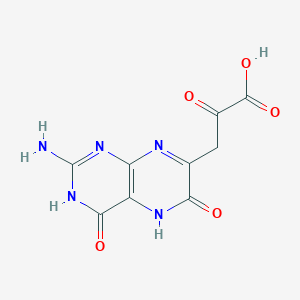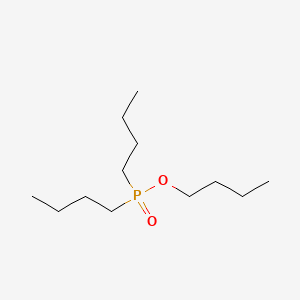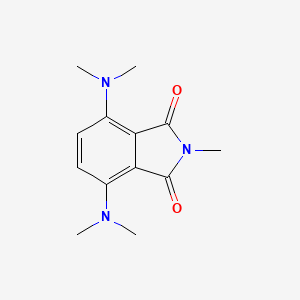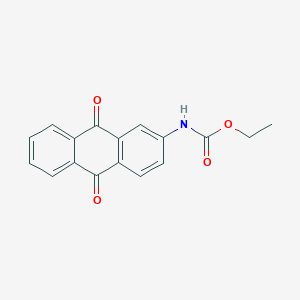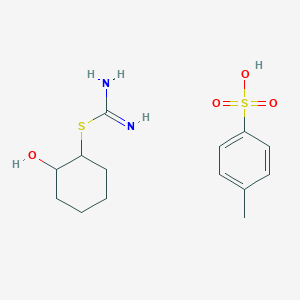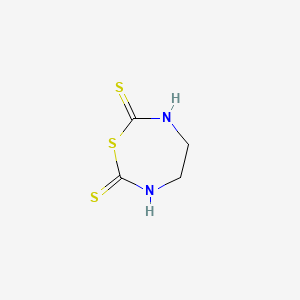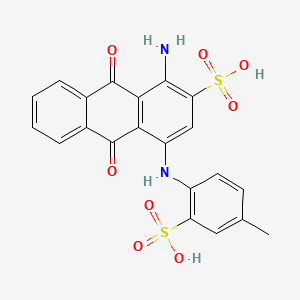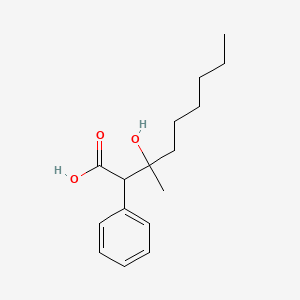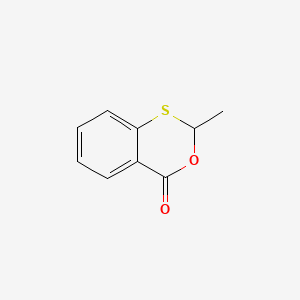
Molybdenum--nickel (1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–nickel (1/4) is a bimetallic compound that combines the properties of molybdenum and nickel. This compound is known for its high stability, catalytic activity, and resistance to corrosion, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Molybdenum–nickel (1/4) can be synthesized through various methods, including hydrothermal synthesis, thermal decomposition, and chemical vapor deposition. One common method involves the hydrothermal synthesis where molybdenum and nickel salts are dissolved in a solvent and subjected to high temperature and pressure to form the compound . Another method is the thermal decomposition of nickel molybdenum complexes at high temperatures in a tubular furnace .
Industrial Production Methods
In industrial settings, molybdenum–nickel (1/4) is often produced through high-temperature methods involving the direct reaction of molybdenum or molybdenum oxide with nickel in the presence of hydrogen or hydrocarbon gases . This process ensures the formation of a stable and high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Molybdenum–nickel (1/4) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized in the presence of oxygen to form molybdenum and nickel oxides . It also participates in reduction reactions, where it can be reduced by hydrogen to form metallic molybdenum and nickel .
Common Reagents and Conditions
Common reagents used in the reactions involving molybdenum–nickel (1/4) include hydrogen, oxygen, and various acids such as sulfuric acid and hydrochloric acid. The reactions typically occur under high temperatures and pressures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from the reactions of molybdenum–nickel (1/4) include molybdenum oxides, nickel oxides, and various intermediate compounds depending on the specific reaction conditions .
科学的研究の応用
Molybdenum–nickel (1/4) has a wide range of scientific research applications:
作用機序
The mechanism of action of molybdenum–nickel (1/4) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the adsorption and activation of reactant molecules on its surface, leading to enhanced reaction rates . In biological applications, it can induce apoptosis in cancer cells by interacting with mitochondrial pathways and triggering the expression of apoptotic genes .
類似化合物との比較
Molybdenum–nickel (1/4) is unique compared to other similar compounds due to its high stability and catalytic activity. Similar compounds include:
Nickel-molybdenum sulfide: Known for its use in supercapacitors and energy storage devices.
Nickel-molybdenum carbide: Used as a catalyst in dry reforming of methane.
Nickel-molybdenum oxide: Utilized in hydrodesulfurization and hydrodenitrogenation reactions.
These compounds share some properties with molybdenum–nickel (1/4) but differ in their specific applications and performance characteristics.
特性
CAS番号 |
12058-06-9 |
|---|---|
分子式 |
MoNi4 |
分子量 |
330.72 g/mol |
IUPAC名 |
molybdenum;nickel |
InChI |
InChI=1S/Mo.4Ni |
InChIキー |
GNJSCFILPGRFDQ-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


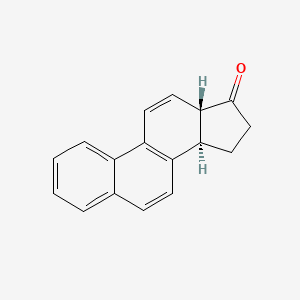
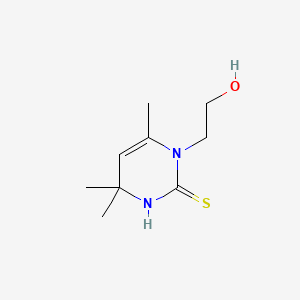
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
